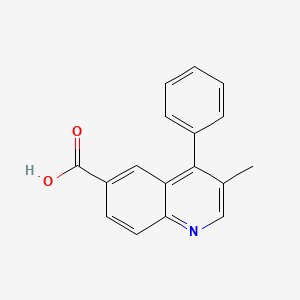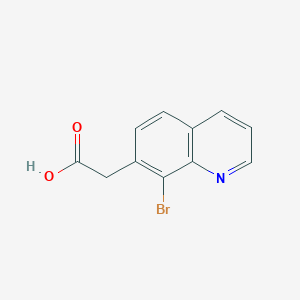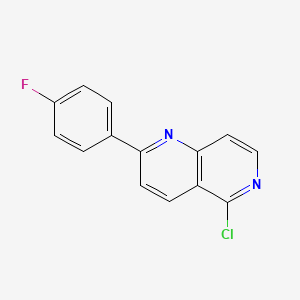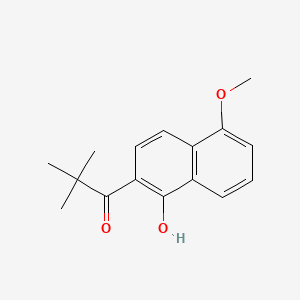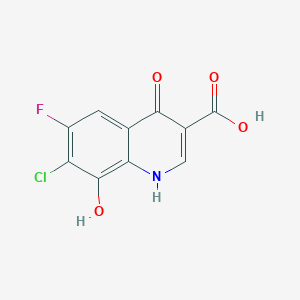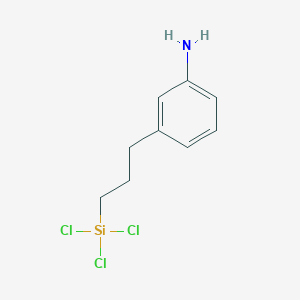
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Métodos De Preparación
One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of materials with specific electronic and chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electrons, making the carbonyl carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: While both compounds contain the trifluoromethyl group, the naphthalene ring in this compound provides additional stability and reactivity.
1-(Trifluoromethyl)naphthalene: This compound lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carbonyl chloride group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H6ClF3O |
|---|---|
Peso molecular |
258.62 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)8-4-5-9-7(6-8)2-1-3-10(9)12(14,15)16/h1-6H |
Clave InChI |
SHELUUOARCKHQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




